Ganoderic acid S is classified as a lanostane-type triterpenoid. It is primarily sourced from Ganoderma lucidum, a fungus revered in traditional Chinese medicine for its health benefits. The compound is part of a larger family of ganoderic acids, which exhibit various biological activities, including anti-cancer and anti-inflammatory effects .
The biosynthesis of ganoderic acids, including ganoderic acid S, occurs through the mevalonate pathway, where precursor molecules undergo a series of enzymatic transformations. Key enzymes involved include:
Recent studies have focused on enhancing the production of ganoderic acids through genetic engineering techniques in heterologous hosts like Saccharomyces cerevisiae . For instance, the expression of specific cytochrome P450 genes from Ganoderma lucidum has been shown to facilitate the conversion of precursor compounds into various ganoderic acids .
Ganoderic acid S possesses a complex molecular structure characterized by multiple hydroxyl groups and a tetracyclic lanostane backbone. Its molecular formula is typically represented as , indicating the presence of five oxygen atoms within its structure. The detailed structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which confirm its unique arrangement of carbon atoms and functional groups .
The chemical reactivity of ganoderic acid S is largely attributed to its hydroxyl groups, which can participate in various chemical reactions, including:
These reactions are essential for modifying ganoderic acid S to create derivatives with altered pharmacological properties .
The mechanism of action for ganoderic acid S involves several pathways:
These mechanisms underscore its potential therapeutic applications in cancer treatment and infection control .
Ganoderic acid S exhibits distinct physical and chemical properties:
These properties influence its extraction methods and formulation in pharmaceutical applications .
Ganoderic acid S is classified within the lanostane-type triterpenoid group, defined by a tetracyclic 6-6-6-5 carbon ring system (cycloartane skeleton) with characteristic trans fusion at ring junctions A/B, B/C, and C/D. This core structure features methyl groups at C-10β, C-13β, C-14α, and a side chain at C-17β [1] [7] [10]. Crucially, ganoderic acid S is categorized as a type II ganoderic acid, distinguished by conjugated double bonds typically at C-7(8) and C-9(11) within ring B [5] [7]. This conjugation pattern arises from enzymatic modifications (e.g., hydroxylations) followed by acid-catalyzed dehydration during isolation or biosynthesis, generating an extended chromophore influencing spectral properties and reactivity [5] [7].
The bioactivity of ganoderic acid S stems from its unique constellation of oxygenated functional groups attached to the lanostane scaffold:
Stereochemistry is paramount. Key chiral centers include C-3, C-7, C-15, C-20, and C-25, with configurations (e.g., 7β, 15α, 20S, 25R) profoundly affecting 3D conformation, receptor binding, and metabolic fate [3] [4] [10]. Nuclear Magnetic Resonance (NMR) analyses confirm these absolute configurations and reveal ring conformations (e.g., chair conformation for ring A) [4] [10].
Table 1: Key Structural Features of Ganoderic Acid S Relative to Other Ganoderic Acids
Structural Feature | Ganoderic Acid S | Type I GAs (e.g., GA-HLDOA) | Type II GAs (e.g., GA-Y, GA-Jb) |
---|---|---|---|
Core Double Bonds | C-7(8), C-9(11) (Conjugated) | C-8(9) only | C-7(8), C-9(11) (Conjugated) |
C-3 Oxidation State | Carbonyl (Ketone) | Hydroxyl or Carbonyl | Hydroxyl or Carbonyl |
C-11 Oxidation State | Carbonyl (Ketone) | Hydroxyl | Hydroxyl or Carbonyl |
C-15 Oxidation State | Hydroxyl (15α) | Variable | Hydroxyl (often 15α) |
C-26 Functional Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
Common Modifications | Potential 3-acetyl, 15-acetyl | Often unmodified at O | Frequent acetylation at C-3 or C-15 |
Ganoderic acid S possesses the molecular formula C₃₂H₄₄O₇, determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analyses revealing characteristic ion peaks (e.g., [M+Na]⁺ at m/z calculated for C₃₂H₄₄O₇Na: 575.2985) [5] [8]. This corresponds to a molecular weight of 552.69 g/mol. The formula indicates eight degrees of unsaturation, attributable to the tetracyclic ring system (4), two double bonds (2), and two carbonyl groups (2) [5] [8] [10]. This mass and formula align it closely with other type II ganoderic acids like ganoderic acid Y (C₃₀H₄₂O₇) and ganodermic acid Jb (C₃₀H₄₄O₇), differing primarily in methylation patterns or hydroxylation levels [5] [7].
The solubility and stability profile of ganoderic acid S governs its bioavailability and pharmacokinetic behavior:
Solubility: Exhibits marked pH-dependent solubility. The C-26 carboxylic acid confers poor water solubility at acidic pH (e.g., stomach), where it exists predominantly in protonated (neutral) form. Solubility increases significantly in neutral to alkaline environments (e.g., intestine, plasma pH 7.4) due to deprotonation, forming water-soluble carboxylate salts [3] [6] [9]. It demonstrates moderate solubility in polar organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide) and low solubility in non-polar solvents (e.g., hexane, chloroform) [6].
Stability:
Table 2: Physicochemical Properties Influencing Ganoderic Acid S Behavior
Property | Characteristics of Ganoderic Acid S | Functional Implication |
---|---|---|
Ionization (pKa) | Carboxylic acid (pKa ~4.5-5.0) | Increased solubility/ionization at intestinal pH; Protein binding |
LogP (Octanol/Water) | Estimated >3 (Moderate-High Lipophilicity) | Membrane permeability; Predominant liver metabolism |
Thermal Stability | Stable ≤ 60°C; Degrades at higher temperatures | Impacts extraction/purification protocols |
Oxidative Sensitivity | Sensitive to strong oxidants; Air oxidation possible | Requires antioxidant protection during handling/storage |
Plasma Protein Binding | High (Albumin binding via hydrophobic/ionic interactions) | Limits free fraction available for tissue distribution |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: